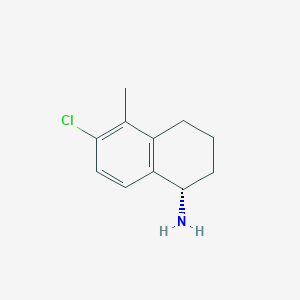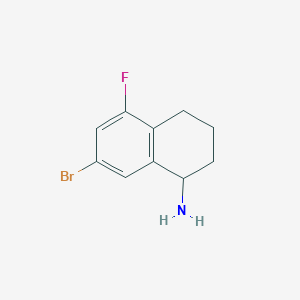![molecular formula C10H17NOS B13038801 N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thietan-3-yl)-2-oxabicyclo[420]octan-7-amine is a complex organic compound that features a unique combination of a thietane ring and an oxabicyclo[420]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine typically involves multiple steps, starting with the formation of the thietane ring. One common method involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . The oxabicyclo[4.2.0]octane structure can be synthesized through a series of cycloaddition reactions, often involving rhodium-catalyzed processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.
Scientific Research Applications
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thietane and oxabicyclo[4.2.0]octane structures on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets. The thietane ring and oxabicyclo[4.2.0]octane structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thietanose Nucleosides: These compounds feature a thietane ring and are used in antiviral research.
Oxetanocin A Derivatives: These compounds have a similar bicyclic structure and are used in anticancer research.
Uniqueness
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine is unique due to its combination of a thietane ring and an oxabicyclo[4.2.0]octane structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C10H17NOS/c1-2-8-9(4-10(8)12-3-1)11-7-5-13-6-7/h7-11H,1-6H2 |
InChI Key |
PBNGZRMDYWBRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC2OC1)NC3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


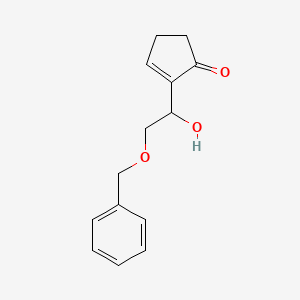
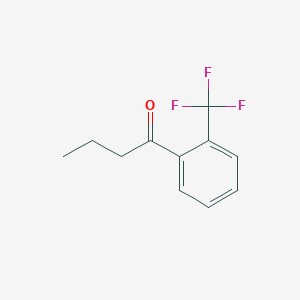
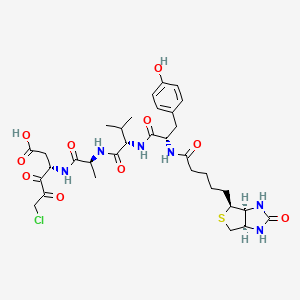
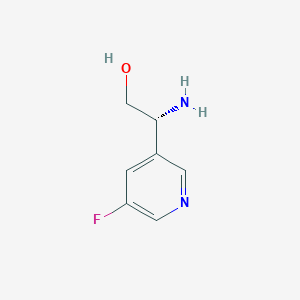
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
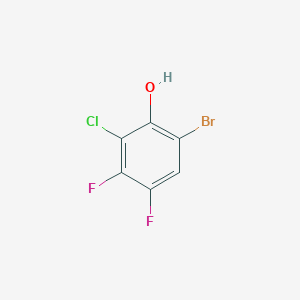
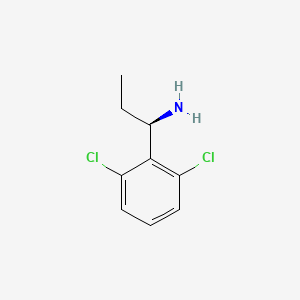
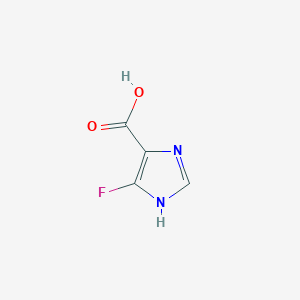
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
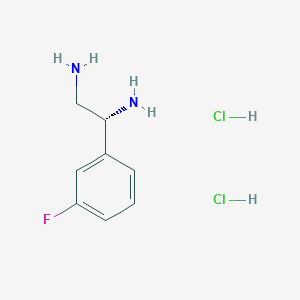
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)
